molecular formula C10H10BrFO B8570952 2-Bromo-1-(4-ethyl-3-fluoro-phenyl)-ethanone

2-Bromo-1-(4-ethyl-3-fluoro-phenyl)-ethanone

Cat. No. B8570952
M. Wt: 245.09 g/mol
InChI Key: GAIKWUXWKVJOJV-UHFFFAOYSA-N
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Patent
US06818663B2

Procedure details

To a stirred solution of 1-(4-ethyl-3-fluoro-phenyl)-ethanone (166 mg, 1 mmol) in 1,4-dioxane (5 mL), bromine was added dropwise at room temperature. After the addition, the solvent was removed and the residue was chromatographed (dichloromethane/hexanes) to give a solid. 77 mg, 31%. 1H NMR(CDCl3, 300MHz), σ 1.22 (t, 3H), 2.73 (q, 2H), 4.40 (s, 2H), 7.735 (t, 1H), 7.56-7.75 (dd, 2H).
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][C:4]=1[F:12])[CH3:2].[Br:13]Br>O1CCOCC1>[Br:13][CH2:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[C:4]([F:12])[CH:5]=1)=[O:11]

Inputs

Step One
Name
Quantity
166 mg
Type
reactant
Smiles
C(C)C1=C(C=C(C=C1)C(C)=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (dichloromethane/hexanes)
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Name
Type
Smiles
BrCC(=O)C1=CC(=C(C=C1)CC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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